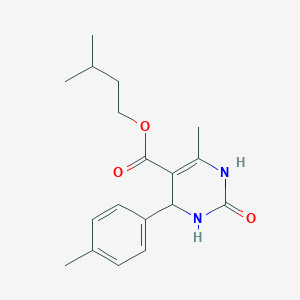

3-Methylbutyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat, 3-Methylbutyl ester ist eine komplexe organische Verbindung, die zur Klasse der Tetrahydropyrimidine gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der medizinischen Chemie häufig zur Entwicklung neuer Therapeutika eingesetzt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat, 3-Methylbutyl ester erfolgt in der Regel in einem mehrstufigen Prozess:

Bildung des Tetrahydropyrimidinrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.

Einführung der 3-Methylbutylgruppe: Dies kann durch Alkylierungsreaktionen mit geeigneten Alkylhalogeniden erreicht werden.

Anlagerung der 4-(4-Methylphenyl)gruppe: Dieser Schritt beinhaltet oft Friedel-Crafts-Acylierungen oder verwandte Reaktionen.

Veresterung: Der letzte Schritt beinhaltet die Veresterung, um die Carboxylatgruppe einzuführen.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung Folgendes beinhalten:

Batch-Verfahren: Wo jeder Schritt in separaten Reaktoren durchgeführt wird.

Kontinuierliche Durchflusschemie: Um die Effizienz und Ausbeute zu verbessern, können kontinuierliche Durchflussreaktoren verwendet werden, um die Reaktionen auf eine optimierte Weise durchzuführen.

Chemische Reaktionsanalyse

Arten von Reaktionen

6-Methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat, 3-Methylbutyl ester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können mit geeigneten Reagenzien durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Halogenierte Reagenzien unter kontrollierter Temperatur und Druck.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process:

Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3-Methylbutyl Group: This can be achieved through alkylation reactions using suitable alkyl halides.

Attachment of the 4-(4-Methylphenyl) Group: This step often involves Friedel-Crafts acylation or related reactions.

Esterification: The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Where each step is carried out in separate reactors.

Continuous Flow Chemistry: To improve efficiency and yield, continuous flow reactors can be used to carry out the reactions in a streamlined manner.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylbutyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated reagents under controlled temperature and pressure.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-Methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat, 3-Methylbutyl ester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere in der Entwicklung neuer Therapeutika.

Industrie: Wird in der Produktion von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 6-Methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat, 3-Methylbutyl ester beinhaltet:

Molekulare Ziele: Es kann mit bestimmten Enzymen oder Rezeptoren in biologischen Systemen interagieren.

Beteiligte Pfade: Die Verbindung kann verschiedene biochemische Pfade modulieren, was zu den beobachteten biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 3-Methylbutyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves:

Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Methylphenyl-Derivate: Verbindungen mit ähnlichen Strukturmotiven, aber unterschiedlichen Substituenten.

Tetrahydropyrimidin-Derivate: Andere Verbindungen in der Tetrahydropyrimidinklasse mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit

6-Methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat, 3-Methylbutyl ester ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Struktur ermöglicht vielfältige chemische Modifikationen, was es zu einer vielseitigen Verbindung in Forschung und industriellen Anwendungen macht.

Eigenschaften

Molekularformel |

C18H24N2O3 |

|---|---|

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

3-methylbutyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H24N2O3/c1-11(2)9-10-23-17(21)15-13(4)19-18(22)20-16(15)14-7-5-12(3)6-8-14/h5-8,11,16H,9-10H2,1-4H3,(H2,19,20,22) |

InChI-Schlüssel |

ADHHXKFKAQYOAF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.